Ned-19

説明

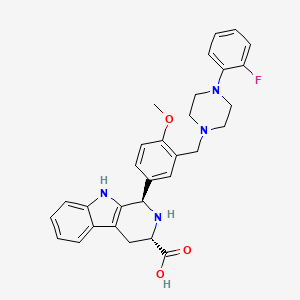

Structure

3D Structure

特性

IUPAC Name |

(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LBNVMWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102307 | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354235-96-3 | |

| Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Ned-19?

An In-depth Technical Guide to the Mechanism of Action of Ned-19

Introduction

This compound is a pivotal pharmacological agent that has significantly advanced the study of intracellular calcium (Ca²⁺) signaling. Discovered through a virtual screening strategy, it is a selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), the most potent known Ca²⁺-mobilizing second messenger.[1][2][3] Its ability to traverse cell membranes has made it an invaluable tool for probing the physiological and pathological roles of NAADP-mediated signaling in a wide array of cellular processes, from T-cell activation to cancer progression.[2][4] This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of NAADP-mediated Ca²⁺ release from acidic intracellular stores, such as lysosomes and endosomes.[2][3] Unlike competitive antagonists that would vie for the same binding site as the endogenous ligand, this compound acts non-competitively, suggesting it binds to a different site on the NAADP receptor complex to prevent channel opening.[1][2]

Molecular Target: The NAADP Receptor and Two-Pore Channels (TPCs)

The definitive molecular identity of the NAADP receptor remains a subject of intensive research, but compelling evidence points to Two-Pore Channels (TPCs) as the principal NAADP-gated channels.[4][5][6] TPCs are cation channels located on the membranes of endolysosomal organelles.[7] this compound's inhibitory effects are exerted on this signaling axis.[4][5] While it is a potent antagonist of the NAADP pathway, evidence suggests that this compound may not bind directly to TPCs but rather to an accessory protein that is part of the receptor complex.[7]

Studies using this compound and its structural analogues have provided crucial evidence for a "two-site" model for the NAADP receptor:

-

A high-affinity "locking" site: Binding of NAADP here desensitizes the receptor without causing Ca²⁺ release.

-

A low-affinity "opening" site: Binding of NAADP here activates the channel to release Ca²⁺.[8]

This compound itself appears to inhibit both NAADP binding (at the high-affinity site) and NAADP-mediated Ca²⁺ release (governed by the low-affinity site).[8]

Concentration-Dependent Dual Activity

A critical and complex aspect of this compound's mechanism is its dual, concentration-dependent effect on TPC2.

-

Inhibition (High Concentration): At micromolar concentrations (≥ 1 µM), this compound acts as a non-competitive antagonist, effectively blocking NAADP-induced Ca²⁺ release.[9] This is its most widely characterized function.

-

Potentiation/Activation (Low Concentration): At low nanomolar concentrations (e.g., 30-100 nM), this compound can paradoxically potentiate the effects of NAADP or even directly activate TPC2 channels in the absence of NAADP.[2][9]

This biphasic activity underscores the complexity of the NAADP receptor complex and highlights the importance of careful dose-response studies when interpreting experimental results using this compound.

Signaling Pathways Modulated by this compound

This compound has been instrumental in implicating the NAADP-TPC signaling axis in numerous cellular pathways.

General NAADP/TPC Ca²⁺ Release Pathway

Extracellular stimuli trigger the synthesis of NAADP in the cytoplasm. NAADP then binds to its receptors (TPCs) on the surface of lysosomes, causing the release of Ca²⁺ from these acidic stores into the cytosol. This initial localized Ca²⁺ signal can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum via IP₃ receptors or ryanodine receptors, leading to a global cytoplasmic Ca²⁺ wave that drives downstream cellular responses. This compound blocks the initial, critical step of this pathway.

VEGF-Induced Angiogenesis Pathway

In endothelial cells, Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. The binding of VEGF to its receptor (VEGFR2) activates the NAADP/TPC2 pathway, leading to the necessary Ca²⁺ signals for endothelial cell proliferation and migration. This compound has been shown to block this pathway, thereby inhibiting tumor vascularization.[4][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Two-Pore Channels in Cancer Hallmarks: An Update Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Selective NAADP Antagonist Ned-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] This signaling pathway is distinct from those regulated by inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum.[1][3] The discovery of Ned-19, a selective and cell-permeant antagonist of the NAADP receptor, has provided a critical pharmacological tool to investigate the physiological and pathological roles of NAADP-mediated Ca²⁺ signaling.[4][5] This technical guide provides an in-depth overview of this compound, including its quantitative characteristics, the experimental protocols used for its characterization, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound and its Analogs

The following table summarizes the key quantitative data for this compound and its analogs, providing a comparative view of their potency in inhibiting NAADP-mediated Ca²⁺ release and binding to the NAADP receptor.

| Compound | Target Activity | IC₅₀ Value | Assay System | Reference(s) |

| This compound | Inhibition of NAADP-mediated Ca²⁺ release | 65 nM | Sea Urchin Egg Homogenate | [1][6][7] |

| Inhibition of [³²P]NAADP binding | 4 µM | Sea Urchin Egg Homogenate | [1] | |

| trans-Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | 6 nM | Sea Urchin Egg Homogenate | [8] |

| Inhibition of [³²P]NAADP binding | 0.4 nM | Sea Urchin Egg Homogenate | [8] | |

| cis-Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | 800 nM | Sea Urchin Egg Homogenate | [8] |

| Inhibition of [³²P]NAADP binding | 15 µM | Sea Urchin Egg Homogenate | [8] | |

| This compound.4 | Inhibition of NAADP-mediated Ca²⁺ release | 10 µM | Sea Urchin Egg Homogenate | [1][6] |

| Inhibition of [³²P]NAADP binding | No inhibition | Sea Urchin Egg Homogenate | [1][6] | |

| Ned-20 | Inhibition of NAADP-mediated Ca²⁺ release | Inactive (>100 µM) | Sea Urchin Egg Homogenate | [1][6] |

| Inhibition of [³²P]NAADP binding | 1.2 µM | Sea Urchin Egg Homogenate | [1] |

Signaling Pathways and Mechanisms

The NAADP Signaling Pathway and this compound Antagonism

NAADP is believed to bind to a receptor on the surface of acidic Ca²⁺ stores like lysosomes, leading to the opening of Two-Pore Channels (TPCs) and the release of Ca²⁺ into the cytosol.[2][9] This initial Ca²⁺ release can then trigger a more substantial, global Ca²⁺ signal by activating IP₃ receptors and ryanodine receptors on the endoplasmic reticulum through a process known as calcium-induced calcium release (CICR).[3][9] this compound acts as a non-competitive antagonist in this pathway, effectively blocking the NAADP-induced Ca²⁺ release.[6][7]

Two-Site Binding Hypothesis for the NAADP Receptor

The differential effects of this compound and its analogs on NAADP-mediated Ca²⁺ release and radioligand binding have led to the proposal of a two-site model for the NAADP receptor.[1] This model suggests the presence of a high-affinity "locking" site and a low-affinity "opening" site. Ned-20, for instance, can bind to the high-affinity site without triggering Ca²⁺ release, while this compound.4 inhibits Ca²⁺ release without binding to the high-affinity site, suggesting it acts on the low-affinity site.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Sea Urchin Homogenate Bioassay for Ca²⁺ Release

This assay is the gold standard for assessing NAADP-mediated Ca²⁺ release and the inhibitory effects of antagonists like this compound.[1]

1. Preparation of Sea Urchin Egg Homogenate:

-

Eggs are harvested from Lytechinus pictus sea urchins via intracoelomic injection of 0.5 M KCl.

-

The collected eggs are de-jellied by passing them through a nylon mesh.

-

The eggs are washed multiple times with artificial seawater and then with an intracellular-like medium.

-

The packed eggs are homogenized in a Dounce homogenizer.

-

The homogenate is centrifuged at low speed to remove cellular debris, and the supernatant is collected and can be stored at -80°C.

2. Ca²⁺ Release Measurement:

-

The homogenate is diluted in an intracellular buffer containing an ATP-regenerating system (phosphocreatine and creatine phosphokinase).[1]

-

The fluorescent Ca²⁺ indicator, Fluo-3, is added to the diluted homogenate.

-

The homogenate is placed in a cuvette in a luminescence spectrometer.

-

This compound or its analogs are pre-incubated with the homogenate for 3-5 minutes.[1][6]

-

NAADP (typically at its EC₅₀ concentration, e.g., 50 nM) is added to initiate Ca²⁺ release.[1][6]

-

The change in fluorescence, corresponding to the increase in cytosolic Ca²⁺, is monitored over time.

References

- 1. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]

- 2. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the Structure and Mechanism of Two-Pore Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. The endo-lysosomal system as an NAADP-sensitive acidic Ca2+ store: Role for the two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Ned-19: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ned-19 is a potent, selective, and cell-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1] Discovered through an innovative virtual screening approach, this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of NAADP, the most potent Ca²⁺-mobilizing second messenger. This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and visualization of key signaling pathways and experimental workflows.

Discovery of this compound via Virtual Screening

The identification of this compound was a landmark achievement in the study of NAADP signaling, which had been hampered by a lack of selective antagonists.[2] A ligand-based virtual screening strategy was employed, using the three-dimensional shape and electrostatic properties of NAADP as a template to search the ZINC database of commercially available compounds.[2][3] This approach led to the identification of a novel small molecule with a distinct chemical scaffold but similar physicochemical properties to NAADP, which was subsequently named this compound.[2][3]

Virtual Screening Workflow

The virtual screening process that identified this compound involved several key steps, from ligand preparation to hit identification and experimental validation.

Experimental Protocol: Virtual Screening

-

Ligand Preparation: A 3D model of NAADP was generated, and a conformational ensemble of 40 structures was created using molecular mechanics software (Omega).

-

Database Screening: The ZINC database, containing approximately 2.7 million compounds, was screened against the NAADP conformer ensemble using the ROCS (Rapid Overlay of Chemical Structures) software, which assesses shape similarity.

-

Electrostatic Similarity: The top-ranking hits from the shape screening were then subjected to electrostatic similarity analysis using the EON software.

-

Hit Selection: Compounds with high Tanimoto scores for both shape and electrostatic similarity to NAADP were prioritized for acquisition and biological testing.

-

Biological Validation: The selected compounds were tested for their ability to inhibit NAADP-mediated Ca²⁺ release in the sea urchin egg homogenate bioassay.

Mechanism of Action of this compound

This compound is a non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[1] It selectively inhibits Ca²⁺ release from acidic intracellular stores, such as lysosomes, which are targeted by NAADP.[4][5] Critically, this compound does not affect Ca²⁺ release induced by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[4] The discovery and characterization of this compound and its analogues, such as Ned-20 and this compound.4, have provided evidence for a two-binding site model on the NAADP receptor.[6][7]

NAADP Receptor Two-Binding Site Model

The current model suggests the NAADP receptor has a high-affinity "locking" site and a low-affinity "opening" site. This compound appears to interact with the receptor in a manner that prevents channel opening, even when NAADP is bound. The analogue Ned-20, which differs only in the position of a fluorine atom, can bind to the high-affinity site but does not inhibit Ca²⁺ release, while this compound.4, a methyl ester of this compound, inhibits Ca²⁺ release without binding to the high-affinity site.[6][8] This suggests that this compound's antagonistic activity is complex and may involve interactions with the low-affinity site or an allosteric site.

Quantitative Pharmacological Data

The potency of this compound and its analogues has been determined in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the efficacy of these compounds.

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 65 nM | [1][6] |

| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 4 µM | [6] | |

| Pancreatic Beta Cells (Glucose-induced Ca²⁺ increase) | IC₅₀ | 3 µM | [2] | |

| trans-Ned-19 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 6 nM | [2] |

| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 0.4 nM | [2] | |

| cis-Ned-19 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 800 nM | [2] |

| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 15 µM | [2] | |

| This compound.4 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 10 µM | [6] |

| Ned-20 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | - | Inactive | [6] |

| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 1.2 µM | [6] |

Key Experimental Protocols

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate

This assay is the gold standard for assessing the activity of NAADP and its antagonists.

-

Homogenate Preparation:

-

Harvest eggs from the sea urchin Lytechinus pictus.

-

Wash the eggs in artificial seawater.

-

Homogenize the eggs in a buffer containing EGTA to chelate Ca²⁺.

-

Centrifuge the homogenate to remove cellular debris.

-

-

Ca²⁺ Measurement:

-

Add the sea urchin egg homogenate to a fluorometer cuvette containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-3).

-

Add ATP to fuel Ca²⁺ uptake into intracellular stores.

-

Pre-incubate the homogenate with various concentrations of this compound or the vehicle control.

-

Initiate Ca²⁺ release by adding a sub-maximal concentration of NAADP (e.g., 50 nM).

-

Monitor the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the NAADP-induced Ca²⁺ release at each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

[³²P]NAADP Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the NAADP receptor.

-

Radioligand Synthesis: Synthesize [³²P]NAADP from NAD and [γ-³²P]ATP using NAD kinase.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the sea urchin egg homogenate (as the source of the NAADP receptor) with a known concentration of [³²P]NAADP.

-

Add increasing concentrations of unlabeled this compound or other competitor compounds.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes containing the receptor-ligand complexes.

-

Wash the filter to remove unbound [³²P]NAADP.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of [³²P]NAADP binding against the concentration of the competitor.

-

Determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the competitor.

-

Biological Applications of this compound

This compound has been instrumental in uncovering the role of NAADP signaling in a variety of biological processes, including cancer progression and immune cell function.

Inhibition of Melanoma Progression and Angiogenesis

In murine models of melanoma, this compound has been shown to inhibit tumor growth, vascularization, and metastasis.[1][9] The proposed mechanism involves the blockade of VEGF (Vascular Endothelial Growth Factor)-induced, NAADP-dependent Ca²⁺ signaling in both endothelial and melanoma cells.[9][10]

Modulation of T-Cell Activation

In T-lymphocytes, T-cell receptor (TCR) stimulation leads to NAADP production and subsequent Ca²⁺ release, which is crucial for T-cell activation, proliferation, and cytokine production.[5][11] this compound has been shown to inhibit TCR-mediated Ca²⁺ flux and downstream effector functions.[5][12]

Experimental Workflow: In Vivo Murine Melanoma Model

The efficacy of this compound in inhibiting melanoma progression has been evaluated using a murine model.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The trans and cis isomers of this compound can be synthesized from L-tryptophan, with the trans form demonstrating greater potency.[2] A detailed synthetic scheme is beyond the scope of this guide, but the key steps involve the formation of the tetrahydro-β-carboline core followed by the attachment of the substituted piperazine moiety.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complexities of NAADP-mediated Ca²⁺ signaling. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. The detailed characterization of its mechanism of action and its application in various biological systems have significantly advanced our understanding of the roles of NAADP in health and disease. As research continues, this compound and its analogues will undoubtedly continue to facilitate new discoveries in the field of intracellular signaling and may pave the way for the development of novel therapeutics targeting NAADP-dependent pathways.

References

- 1. NAADP-Dependent Ca(2+) Signaling Controls Melanoma Progression, Metastatic Dissemination and Neoangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NAADP-mediated Ca2+ signaling via type 1 ryanodine receptor in T cells revealed by a synthetic NAADP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. VEGF-induced neoangiogenesis is mediated by NAADP and two-pore channel-2–dependent Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oajournals.fupress.net [oajournals.fupress.net]

- 11. Nicotinic Acid Adenine Dinucleotide Phosphate (Naadp+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Targets of Ned-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of Ned-19, a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. Discovered through virtual screening, this compound has emerged as an invaluable chemical probe for dissecting the physiological roles of NAADP-mediated calcium (Ca²⁺) release from acidic organelles.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows to facilitate further research and drug development efforts.

Core Mechanism of Action: Antagonism of NAADP-Mediated Ca²⁺ Signaling

This compound's primary mechanism of action is the inhibition of Ca²⁺ release mediated by the second messenger NAADP.[1][3] Unlike other Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily act on the endoplasmic reticulum, NAADP triggers Ca²⁺ release from acidic intracellular stores, predominantly lysosomes.[1][2] this compound is highly selective for the NAADP pathway, showing no significant effect on Ca²⁺ release induced by IP₃ or cADPR.[3]

The compound is cell-permeant, allowing for its use in intact cells and tissues.[2][3] It has been demonstrated to be a non-competitive antagonist of NAADP.[1] Studies in sea urchin egg homogenates have shown that while this compound inhibits NAADP-mediated Ca²⁺ release, it also competes with [³²P]NAADP for binding to the NAADP receptor, suggesting a complex interaction.[1] Further research with this compound analogues has provided evidence for two distinct binding sites on the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[4][5]

Primary Cellular Targets: Two-Pore Channels (TPCs)

The principal molecular targets of the NAADP signaling pathway, and consequently the indirect targets of this compound's inhibitory action, are the two-pore channels (TPCs).[6][7] TPCs are ion channels localized to the membranes of endosomes and lysosomes.[8] In mammals, there are two main isoforms, TPC1 and TPC2, both of which are implicated in NAADP-mediated Ca²⁺ release.[6][9]

This compound has been shown to block the activity of both TPC1 and TPC2.[6][7] Interestingly, the interaction of this compound with TPCs can be complex. At low nanomolar concentrations, this compound has been observed to potentiate NAADP-mediated TPC2 activation, while at higher micromolar concentrations, it acts as a non-competitive inhibitor.[1][10] This dual activity suggests that this compound may interact with TPCs at multiple sites or through different mechanisms depending on its concentration.

The inhibition of TPCs by this compound has been shown to have a range of downstream cellular effects, including the modulation of processes such as phagocytosis, cell proliferation, and angiogenesis.[7][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound from various studies.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ (NAADP-mediated Ca²⁺ signaling) | 65 nM | Sea urchin egg homogenate | [11] |

| IC₅₀ (Glucose-induced Ca²⁺ increases) | 3 µM | Mouse pancreatic islets | [3] |

| Effective Inhibitory Concentration | 100 µM | Intact sea urchin eggs | [2][3] |

| Effective Inhibitory Concentration | 125 µM | Mouse pancreatic beta cells | [3] |

| Effective Inhibitory Concentration | 100 µM | Human cardiac mesenchymal stromal cells | [6] |

| Effective Inhibitory Concentration | 250-300 µM | Murine memory CD4+ T cells | [1] |

| Compound | Effect on NAADP-mediated Ca²⁺ Release | Effect on [³²P]NAADP Binding | Reference |

| This compound | Inhibition (IC₅₀ = 65 nM) | Inhibition (IC₅₀ = 4 µM) | [13][14] |

| Ned-20 | No inhibition | Inhibition (IC₅₀ = 1.2 µM) | [13][14] |

| This compound.4 | Inhibition (IC₅₀ = 10 µM) | No inhibition | [13][14] |

Signaling Pathways and Experimental Workflows

NAADP Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of NAADP in releasing Ca²⁺ from lysosomes via TPCs and the inhibitory action of this compound.

Caption: this compound inhibits NAADP-mediated Ca²⁺ release from lysosomes via TPCs.

Experimental Workflow for Target Identification

This diagram outlines a general workflow for identifying the cellular targets of a compound like this compound, integrating both in silico and experimental approaches.

Caption: A generalized workflow for identifying and validating cellular targets.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.

Intracellular Calcium ([Ca²⁺]i) Measurement

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to NAADP agonists and antagonists like this compound.

General Protocol:

-

Cell Preparation: Culture cells of interest (e.g., primary cells, cell lines) on glass coverslips suitable for microscopy.

-

Dye Loading: Load cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a physiological buffer containing the dye for a specific time and temperature (e.g., 30-60 minutes at 37°C).

-

Washing: Gently wash the cells with fresh buffer to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a perfusion system. Record the baseline fluorescence for a few minutes.

-

Compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound for a pre-incubation period (e.g., 10-30 minutes).

-

Stimulation: While continuously recording, stimulate the cells with an NAADP agonist (e.g., NAADP-AM or direct microinjection of NAADP).

-

Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.

Radioligand Binding Assay

Objective: To determine if this compound directly competes with NAADP for binding to its receptor.

General Protocol:

-

Membrane Preparation: Prepare a cell or tissue homogenate rich in the NAADP receptor (e.g., sea urchin egg homogenate).

-

Incubation: In a microcentrifuge tube, combine the membrane preparation with a radiolabeled ligand (e.g., [³²P]NAADP) and varying concentrations of the unlabeled competitor (this compound or its analogues).

-

Equilibrium: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the effect of this compound on cell growth and division.

General Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a known density.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Quantification: Measure cell proliferation using a suitable method:

-

Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

-

Metabolic Assays: Use reagents like MTT or WST-1, which are converted to a colored product by metabolically active cells. The absorbance is proportional to the number of viable cells.

-

DNA Synthesis Assays: Measure the incorporation of a labeled nucleotide (e.g., BrdU) into newly synthesized DNA.

-

-

Data Analysis: Compare the proliferation rates of this compound-treated cells to the control cells.

Conclusion

This compound is a cornerstone tool for investigating the intricacies of NAADP-mediated Ca²⁺ signaling. Its high selectivity and cell permeability have enabled significant advancements in our understanding of the roles of lysosomal Ca²⁺ stores and two-pore channels in a multitude of cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the NAADP signaling pathway. As research progresses, a deeper understanding of the precise molecular interactions of this compound with its targets will undoubtedly unveil new avenues for pharmacological intervention in various diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

- 7. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NAADP‐regulated two‐pore channels drive phagocytosis through endo‐lysosomal Ca2+ nanodomains, calcineurin and dynamin | The EMBO Journal [link.springer.com]

- 13. researchgate.net [researchgate.net]

- 14. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ned-19 in Modulating Key Biological Pathways: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of Ned-19, a selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca2+ signaling.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the core biological pathways affected by this compound, presents quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling cascades.

Core Mechanism of Action: Antagonism of NAADP-Mediated Calcium Signaling

This compound functions as a potent inhibitor of NAADP, a crucial second messenger that mobilizes Ca2+ from acidic intracellular stores like lysosomes.[1][3][4] Unlike other Ca2+ mobilizing agents such as inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR), this compound specifically targets the NAADP pathway.[1][3] This targeted action makes this compound an invaluable tool for dissecting the physiological roles of NAADP-sensitive Ca2+ channels, primarily the two-pore channels (TPCs).[1][5]

Biological Pathways Modulated by this compound

The targeted inhibition of NAADP-mediated Ca2+ signaling by this compound has been shown to impact a diverse range of cellular processes. These include T-cell activation and differentiation, autophagy, cancer progression and metastasis, and neuronal signaling.

T-Cell Activation and Differentiation

In the context of immunology, this compound has been demonstrated to influence T-cell function significantly. By blocking NAADP-mediated Ca2+ flux, this compound inhibits T-cell receptor (TCR)-mediated activation and proliferation of CD4+ T cells.[3][6] This includes downstream effector functions such as the production of cytokines like IL-2, IFN-γ, and IL-10.[3] Interestingly, the partial blockade of NAADP signaling with trans-Ned-19 has been shown to promote the differentiation of Th17 cells and enhance the suppressive capacity of regulatory T cells, highlighting a nuanced role in T-cell plasticity.[6][7]

Autophagy

This compound has been shown to modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Some studies indicate that this compound can inhibit autophagy. For instance, in astrocytes, this compound was found to inhibit glutamate-induced Ca2+ release and the subsequent induction of autophagy, as measured by LC3-II levels.[8] Conversely, other research suggests that activation of the NAADP/TPC2/Ca2+ signaling pathway can inhibit the fusion of autophagosomes with lysosomes, and the use of this compound can promote this fusion.[9][10] This suggests a complex, context-dependent role for NAADP-mediated Ca2+ signaling in regulating autophagic flux.

Cancer Biology

The dysregulation of Ca2+ signaling is a hallmark of cancer. This compound has demonstrated anti-cancer properties by inhibiting tumor growth, vascularization, and metastasis in melanoma models.[2] Its effects are linked to the reduction of cell proliferation, induction of apoptosis, and modulation of cell adhesion molecules, such as decreasing N-cadherin and increasing E-cadherin expression.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 65 nM | NAADP-mediated Ca2+ signaling | [2] |

| IC50 | 3 µM | Glucose-induced Ca2+ increases in pancreatic islets | [11] |

| This compound Concentration | Observed Effect | Cell Type/System | Reference |

| 25-100 µM | Reduced cell proliferation | Melanoma cells | [2] |

| 25-100 µM | Induced apoptosis | Melanoma cells | [2] |

| 25-100 µM | Reduced N-cadherin, increased E-cadherin | Melanoma cells | [2] |

| 100 µM | Inhibited NAADP-mediated Ca2+ release | Sea urchin egg homogenates | [1] |

| 125 µM | Blocked NAADP-mediated Ca2+ spiking | Mouse pancreatic beta cells | [1] |

| 1 µM | Inhibited glutamate-induced Ca2+ release and autophagy | Astrocytes | [8] |

| 50-200 µM | Stimulated Ca2+ flux in memory CD4+ T cells | Murine memory CD4+ T cells | [3] |

| 250-300 µM | Inhibited Ca2+ flux in memory CD4+ T cells | Murine memory CD4+ T cells | [3] |

| 100 µM | Inhibited Ca2+ flux in naïve CD4+ T cells | Murine naïve CD4+ T cells | [3] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 6. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide-Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Inactive Analogues of Ned-19: A Technical Guide for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with the NAADP antagonist Ned-19 and its analogues. This document provides a comprehensive overview of the key inactive analogues, their differential activities, and detailed experimental protocols for their characterization.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, playing a crucial role in a variety of cellular signaling pathways.[1] The development of selective antagonists has been instrumental in elucidating the physiological functions of NAADP. This compound is a potent, cell-permeant, and selective antagonist of NAADP-mediated Ca²⁺ signaling.[1] To rigorously probe the specificity of this compound's effects and to understand the intricacies of the NAADP receptor system, researchers utilize structurally similar but functionally distinct analogues. This guide focuses on two such critical analogues: Ned-20 and This compound.4 . These compounds, while closely related to this compound, exhibit differential effects on NAADP-mediated Ca²⁺ release and receptor binding, providing invaluable tools for dissecting the NAADP signaling pathway. A central finding from studies of these analogues is the evidence for a two-site model for the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogues, highlighting their differential potencies in inhibiting NAADP-mediated Ca²⁺ release and binding to the NAADP receptor.

Table 1: Inhibition of NAADP-Mediated Ca²⁺ Release in Sea Urchin Egg Homogenate

| Compound | IC₅₀ (Inhibition of Ca²⁺ Release) | Reference(s) |

| trans-Ned-19 | 65 nM | [2] |

| cis-Ned-19 | 800 nM | |

| Ned-20 | Inactive (at 100 µM) | [2] |

| This compound.4 | 10 µM | [2] |

Table 2: Inhibition of [³²P]NAADP Binding to Sea Urchin Egg Homogenate

| Compound | IC₅₀ (Inhibition of [³²P]NAADP Binding) | Reference(s) |

| trans-Ned-19 | 4 µM | [2] |

| cis-Ned-19 | 15 µM | |

| Ned-20 | 1.2 µM | [2] |

| This compound.4 | Inactive | [2] |

Signaling Pathways and Compound Activity

The differential activities of this compound and its analogues have led to a proposed two-site model for the NAADP receptor. The following diagram illustrates this proposed mechanism.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and its analogues are provided below.

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate

This protocol is adapted from established methods for measuring NAADP-mediated Ca²⁺ release in a cell-free system.[5][6][7]

Objective: To measure the effect of test compounds on NAADP-induced Ca²⁺ release from the intracellular stores of sea urchin egg homogenate.

Materials:

-

Sea urchins (Lytechinus pictus)

-

Artificial seawater (ASW)

-

0.5 M KCl

-

Homogenization buffer

-

Intracellular medium (IM)

-

ATP, phosphocreatine, and creatine phosphokinase

-

Fluo-3 (or other suitable Ca²⁺ indicator)

-

NAADP

-

Test compounds (this compound, Ned-20, this compound.4) dissolved in an appropriate solvent (e.g., DMSO)

-

Fluorometer

Procedure:

-

Preparation of Sea Urchin Egg Homogenate:

-

Induce spawning by injecting 0.5 M KCl into the sea urchins.

-

Collect eggs in ASW and wash several times to remove debris.

-

Resuspend the eggs in homogenization buffer and homogenize on ice.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Collect the supernatant, which contains the microsomal fraction with Ca²⁺ stores.

-

-

Ca²⁺ Release Measurement:

-

Dilute the egg homogenate in intracellular medium containing an ATP-regenerating system (ATP, phosphocreatine, and creatine phosphokinase).

-

Add the Ca²⁺ indicator Fluo-3 to the homogenate.

-

Aliquot the homogenate into cuvettes for the fluorometer.

-

Pre-incubate the homogenate with the test compound (e.g., this compound, Ned-20, or this compound.4) or vehicle control for 3-5 minutes.

-

Establish a baseline fluorescence reading.

-

Add a submaximal concentration of NAADP (e.g., 50 nM) to induce Ca²⁺ release.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular Ca²⁺ concentration.

-

Data is typically expressed as the percentage of Ca²⁺ release relative to the control (vehicle-treated) response.

-

[³²P]NAADP Radioreceptor Binding Assay

This protocol is based on methods developed for characterizing the NAADP binding site in sea urchin egg homogenate.[8][9][10]

Objective: To determine the ability of test compounds to compete with [³²P]NAADP for binding to the high-affinity NAADP receptor site.

Materials:

-

Sea urchin egg homogenate

-

[³²P]NAADP (radioligand)

-

Unlabeled NAADP (for standard curve and non-specific binding)

-

Test compounds (this compound, Ned-20, this compound.4)

-

Intracellular medium

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a series of microcentrifuge tubes, add increasing concentrations of the test compound or unlabeled NAADP.

-

Add a constant amount of sea urchin egg homogenate to each tube.

-

Incubate for 10 minutes at room temperature to allow the unlabeled compound to bind to the receptor.

-

-

Radioligand Addition:

-

Add a constant, low concentration of [³²P]NAADP to each tube.

-

Incubate for an additional 10 minutes at room temperature to allow the radioligand to bind to the remaining available receptors.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold intracellular medium to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Generate a standard curve using the data from the unlabeled NAADP.

-

Determine the concentration of the test compound that inhibits 50% of the specific [³²P]NAADP binding (IC₅₀).

-

Conclusion

The inactive analogues of this compound, particularly Ned-20 and this compound.4, are indispensable tools for the rigorous investigation of NAADP signaling. Their differential effects on Ca²⁺ release and receptor binding provide strong evidence for a complex, multi-site NAADP receptor and allow for the dissection of the molecular mechanisms underlying NAADP-mediated cellular responses. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of this important second messenger system.

References

- 1. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of [³²P]NAADP for the radioreceptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Ned-19 on Intracellular Calcium Signaling: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes calcium (Ca²⁺) from acidic intracellular stores, playing a critical role in a myriad of cellular processes.[1] The discovery of Ned-19, a selective and cell-permeant antagonist of the NAADP signaling pathway, has provided an invaluable pharmacological tool to dissect the physiological and pathological roles of this pathway.[2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its effects on intracellular Ca²⁺ signaling, and detailed experimental considerations for its use.

The NAADP Signaling Pathway: A Unique Mechanism of Calcium Mobilization

Unlike other Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum (ER), NAADP acts on a distinct Ca²⁺ store: acidic organelles like lysosomes and endosomes.[1][2] The canonical NAADP signaling cascade can be summarized as follows:

-

Stimulus and NAADP Synthesis: Extracellular stimuli trigger the synthesis of NAADP.[2]

-

NAADP Receptor Binding: NAADP binds to its receptor, which is thought to be a protein complex associated with two-pore channels (TPCs) located on the membrane of acidic organelles.[3][4]

-

Lysosomal Ca²⁺ Release (Trigger Phase): This binding gates the opening of TPCs, leading to a localized release of Ca²⁺ from the acidic stores into the cytosol.[5][6] This initial, localized Ca²⁺ release is often referred to as "trigger Ca²⁺".[3]

-

Amplification via Calcium-Induced Calcium Release (CICR): The trigger Ca²⁺ can then activate Ca²⁺-sensitive channels, primarily IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs), on the ER.[5] This results in a much larger, global wave of Ca²⁺ release from the ER, a process known as Ca²⁺-induced Ca²⁺ release (CICR).[5][6]

This hierarchical signaling model, where a small initial release from lysosomes triggers a larger release from the ER, makes NAADP an exceptionally potent Ca²⁺-mobilizing messenger, often effective at nanomolar concentrations.[1]

This compound: A Selective Antagonist of NAADP-Mediated Signaling

This compound is a synthetic, cell-permeant small molecule that acts as a potent and selective antagonist of the NAADP pathway.[2][7] It was identified through virtual screening and has become an essential tool for studying NAADP-mediated Ca²⁺ signaling.[7]

Mechanism of Action:

This compound exerts its inhibitory effects by targeting the NAADP receptor complex.[8] While the exact molecular interactions are still under investigation, evidence suggests that this compound prevents NAADP from binding to its receptor and/or activating TPCs, thereby blocking the initial trigger Ca²⁺ release from acidic organelles.[8][9] It is important to note that this compound does not affect Ca²⁺ release mediated by IP₃ or cADPR, highlighting its specificity for the NAADP pathway.[10] Some studies suggest that this compound may interact with TPCs indirectly, possibly through an accessory protein required for NAADP-TPC binding.[11]

The development of this compound analogues, such as Ned-20 and this compound.4, has provided further insights into the NAADP receptor complex, suggesting the presence of two distinct binding sites: a high-affinity "locking" site and a low-affinity "opening" site.[8][12] Ned-20, for instance, inhibits NAADP binding but not Ca²⁺ release, while this compound.4 inhibits Ca²⁺ release without affecting NAADP binding.[8][12]

Quantitative Data on this compound Usage

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Below is a summary of concentrations and IC₅₀ values reported in the literature.

| Cell Type/System | This compound Concentration | Effect | IC₅₀ | Reference(s) |

| Sea Urchin Egg Homogenate | 100 µM | Inhibited NAADP-mediated Ca²⁺ release | 65 nM | [10][13] |

| Mouse Pancreatic Beta Cells | 100-125 µM | Blocked NAADP-mediated Ca²⁺ spiking and glucose-induced Ca²⁺ oscillations | Not Reported | [7] |

| Human Cardiac Mesenchymal Stromal Cells | 100 µM | Fully suppressed NAADP-AM-evoked intracellular Ca²⁺ mobilization | Not Reported | [6][14] |

| Rat Aortic Smooth Muscle Cells | 2.7 µM (cis), 8.9 µM (trans) | Inhibited norepinephrine-induced Ca²⁺ rise by 50-60% | 2.7 µM (cis), 8.9 µM (trans) | [15] |

| Murine Memory CD4⁺ T Cells | 50-200 µM | Stimulated TCR-mediated Ca²⁺ flux | Not Reported | [16][17] |

| Murine Memory CD4⁺ T Cells | 250-300 µM | Inhibited TCR-mediated Ca²⁺ flux | Not Reported | [16][17] |

| Metastatic Colorectal Cancer Cells | Not Specified | Reduced NAADP-induced transient Ca²⁺ release | Not Reported | [5] |

| Plasmodium falciparum | Not Specified | Inhibits parasite growth and spontaneous Ca²⁺ oscillations | Not Reported | [18] |

Note: The stimulatory effect observed in memory CD4⁺ T cells at lower concentrations suggests complex, dose-dependent pharmacology that may be cell-type specific.[16][17]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on intracellular Ca²⁺ signaling. Specific parameters should be optimized for the experimental system being used.

4.1. Intracellular Calcium Imaging with Fluorescent Indicators

This is the most common method to assess changes in cytosolic Ca²⁺ concentration.

Materials:

-

Cells of interest plated on glass-bottom dishes or coverslips

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other appropriate physiological buffer

-

This compound stock solution (in DMSO)

-

Agonist to stimulate NAADP production (or cell-permeant NAADP-AM)

-

Fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard epifluorescence setup (for Fluo-4)

Methodology:

-

Cell Plating: Plate cells on a suitable imaging substrate and allow them to adhere.

-

Dye Loading:

-

Prepare a loading solution containing the Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.

-

Incubate cells with the loading solution at room temperature or 37°C for 30-60 minutes.

-

Wash the cells with HBS to remove excess dye and allow for de-esterification of the AM ester (typically 15-30 minutes).

-

-

This compound Incubation: Pre-incubate a subset of the cells with the desired concentration of this compound (e.g., 10-100 µM) for 15-30 minutes prior to imaging.[6] A vehicle control (DMSO) should be run in parallel.

-

Baseline Measurement: Mount the dish on the microscope stage and perfuse with HBS. Record baseline fluorescence for 1-2 minutes.

-

Stimulation and Data Acquisition:

-

Add the agonist to stimulate the cells.

-

Continuously record fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm. For Fluo-4, excite at ~488 nm and record emission at ~520 nm.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

-

For Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).

-

Compare the Ca²⁺ response in this compound-treated cells to the control cells. A significant reduction in the Ca²⁺ signal in the presence of this compound indicates the involvement of the NAADP pathway.

-

4.2. Investigating Lysosomal Calcium Release

To specifically confirm that this compound is blocking release from acidic stores, experiments can be designed to disrupt these stores.

Methodology:

-

Follow the general protocol for calcium imaging.

-

In a separate set of experiments, pre-treat cells with a lysosomotropic agent like Gly-Phe β-naphthylamide (GPN) or an inhibitor of the vacuolar H⁺-ATPase like bafilomycin A1.[5] These agents will deplete Ca²⁺ from acidic stores.

-

If the agonist-induced Ca²⁺ signal is abolished by both this compound and GPN/bafilomycin A1, it provides strong evidence that the signal originates from NAADP-sensitive acidic organelles.[5]

Conclusion and Future Perspectives

This compound has been instrumental in establishing the physiological relevance of the NAADP signaling pathway in a wide range of cell types and biological processes, from proliferation and differentiation to immune responses and neurotransmission.[2][5][17] Its specificity and cell-permeability make it a powerful tool for both in vitro and in vivo studies.

Future research will likely focus on refining our understanding of the NAADP receptor complex and the precise binding site of this compound. The development of new analogues with different pharmacological profiles will continue to be valuable. Furthermore, the use of this compound in disease models will be crucial for exploring the therapeutic potential of targeting the NAADP pathway in conditions such as cardiovascular disorders, cancer, and neurodegenerative diseases.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 3. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]

- 4. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

- 7. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Endolysosomal Two-Pore Channels to Treat Cardiovascular Disorders in the Novel COronaVIrus Disease 2019 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ned-19 in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned-19 is a potent, selective, and cell-permeant antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca2+) signaling.[1] Discovered through virtual screening, this small molecule has become an invaluable tool for elucidating the physiological and pathological roles of the NAADP signaling pathway. This technical guide provides an in-depth review of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its implications in various cellular processes and disease models.

Mechanism of Action

This compound exerts its effects by inhibiting the mobilization of Ca2+ from acidic intracellular stores, such as lysosomes, a process triggered by the second messenger NAADP. The primary molecular targets of NAADP are believed to be the two-pore channels (TPCs), a family of ion channels located on the membranes of endolysosomes. This compound is thought to act as a non-competitive antagonist at the NAADP receptor, which is likely a complex that includes TPCs.[2] Interestingly, the action of this compound can be complex; at low nanomolar concentrations, it has been shown to potentiate NAADP-induced activation of TPC2, while at higher micromolar concentrations, it acts as an inhibitor.[2] This dualistic behavior underscores the intricate nature of NAADP receptor pharmacology. Structural studies have revealed that this compound binds to a site on TPC1, effectively clamping the pore domains and voltage-sensing domains together, thereby allosterically blocking channel activation.

Data Presentation: Quantitative Effects of this compound

The inhibitory potency of this compound and its analogs has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Sea urchin egg homogenate | IC50 (NAADP-mediated Ca2+ release) | 65 nM | [1] |

| This compound | Sea urchin egg homogenate | IC50 ([32P]NAADP binding) | 4 µM | [3] |

| This compound | Mouse pancreatic islets | IC50 (Glucose-induced Ca2+ increase) | 3 µM | |

| This compound | Memory CD4+ T cells | Inhibition of TCR-mediated Ca2+ flux | 250-300 µM | [4][5] |

| This compound | Naïve CD4+ T cells | Complete inhibition of Ca2+ flux | 100 µM | [4][5] |

| Ned-20 | Sea urchin egg homogenate | IC50 (NAADP-mediated Ca2+ release) | > 100 µM (inactive) | [6][7] |

| Ned-20 | Sea urchin egg homogenate | IC50 ([32P]NAADP binding) | 1.2 µM | |

| This compound.4 | Sea urchin egg homogenate | IC50 (NAADP-mediated Ca2+ release) | 10 µM | |

| This compound.4 | Sea urchin egg homogenate | [32P]NAADP binding | Does not bind | [6][7] |

Table 1: Inhibitory Concentrations (IC50) of this compound and its Analogs. This table highlights the differential effects of this compound and its structural analogs on NAADP-induced Ca2+ release and receptor binding, providing insights into the structure-activity relationship.

| Cell Type | This compound Concentration | Observed Effect | Reference |

| Memory CD4+ T cells | 50-200 µM | Stimulation of TCR-mediated Ca2+ flux | [4][5] |

| Memory CD4+ T cells | 250-300 µM | Inhibition of TCR-mediated Ca2+ flux | [4][5] |

| Naïve CD4+ T cells | 100 µM | Complete inhibition of Ca2+ flux | [4][5] |

| Human cardiac mesenchymal stromal cells | 100 µM | Abrogation of FBS-induced Ca2+ mobilization | |

| Pancreatic acinar cells | 100 µM | Inhibition of CCK-induced Ca2+ responses | |

| Plasmodium falciparum | 100 µM | Inhibition of asexual development and spontaneous Ca2+ oscillations | [8] |

Table 2: Concentration-Dependent Effects of this compound in Various Cell Types. This table illustrates the diverse and sometimes paradoxical effects of this compound at different concentrations and in different cellular contexts.

Experimental Protocols

Sea Urchin Egg Homogenate Ca2+ Release Assay

This cell-free system is a classic and robust method for studying NAADP-mediated Ca2+ release and its inhibition by compounds like this compound.[9][10][11]

Materials:

-

Sea urchins (Lytechinus pictus or other suitable species)

-

Artificial seawater (ASW)

-

Intracellular medium (IM): 250 mM K-gluconate, 250 mM N-methyl-glucamine, 20 mM HEPES, 1 mM MgCl2, pH 7.2

-

Ca2+ indicator dye (e.g., Fluo-3 or Calcium Green-5N)

-

ATP, creatine phosphate, and creatine kinase

-

NAADP

-

This compound and other test compounds

-

Fluorometer or plate reader

Procedure:

-

Egg Collection and Preparation: Induce sea urchins to spawn by injecting 0.5 M KCl. Collect eggs in ASW and wash them by gentle centrifugation.

-

Homogenization: Resuspend the packed eggs in an equal volume of IM and homogenize on ice.

-

Assay Preparation: Dilute the homogenate in IM containing the Ca2+ indicator dye, an ATP-regenerating system (ATP, creatine phosphate, and creatine kinase), and the test compound (e.g., this compound) or vehicle.

-

Measurement of Ca2+ Release: Place the assay mixture in a fluorometer. After establishing a stable baseline fluorescence, add a known concentration of NAADP to initiate Ca2+ release and record the change in fluorescence.

-

Data Analysis: Quantify the peak fluorescence change as a measure of Ca2+ release. Determine the IC50 of this compound by measuring the inhibition of the NAADP response at various concentrations of the antagonist.

Radioligand Binding Assay for NAADP Receptor

This assay is used to determine the binding affinity of this compound for the NAADP receptor, typically using [32P]NAADP as the radioligand.[12][13][14]

Materials:

-

Sea urchin egg homogenate (as the source of the NAADP receptor)

-

[32P]NAADP

-

Unlabeled NAADP

-

This compound and other competing ligands

-

Binding buffer (intracellular medium)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a series of tubes, add a fixed amount of sea urchin egg homogenate, [32P]NAADP at a concentration below its Kd, and varying concentrations of the competing ligand (this compound or unlabeled NAADP).

-

Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated.

Intracellular Ca2+ Measurement in Live Cells

This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration in response to stimuli and the effect of this compound.[15][16][17][18][19]

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluo-4 AM

-

Pluronic F-127

-

This compound

-

Agonist to induce Ca2+ release

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

-

Dye Loading: Prepare a Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash and Pre-incubation: Wash the cells with HBSS to remove extracellular dye. Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes).

-

Image Acquisition: Mount the dish on a fluorescence microscope or place the plate in a reader. Acquire a baseline fluorescence reading.

-

Stimulation and Recording: Add the agonist to the cells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Express the change in fluorescence as a ratio (F/F0) or as a change in fluorescence (ΔF). Compare the amplitude and kinetics of the Ca2+ signals in control and this compound-treated cells.

Signaling Pathways and Visualizations

This compound is a critical tool for dissecting the NAADP signaling pathway. The following diagrams, generated using the DOT language, illustrate key aspects of this pathway and the experimental workflows used to study it.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 16. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. content.abcam.com [content.abcam.com]

- 19. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Ned-19 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ned-19, a potent and selective antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, in a variety of cell culture experiments. This compound is a valuable tool for investigating the role of NAADP-mediated calcium signaling from acidic organelles, such as lysosomes, in numerous cellular processes.

Mechanism of Action

This compound is a cell-permeant small molecule that selectively inhibits NAADP-induced calcium release.[1][2][3] It is thought to act by directly or indirectly interacting with Two-Pore Channels (TPCs) on acidic organelles, which are the primary channels gated by NAADP.[1][4][5] By blocking these channels, this compound prevents the mobilization of calcium from lysosomal stores, thereby allowing researchers to dissect the downstream consequences of this specific signaling pathway. It has been demonstrated to be selective, not affecting calcium release mediated by other second messengers like inositol 1,4,5-triphosphate (IP₃) or cyclic ADP-ribose (cADPR).[1][3]

Key Applications in Cell Culture

This compound has been employed in a wide range of cell culture studies to investigate the role of NAADP-mediated signaling in:

-

Calcium Signaling: Elucidating the contribution of acidic calcium stores to global and localized calcium signals.[1][6][7]

-

Cell Proliferation and Viability: Studying the involvement of lysosomal calcium in cell growth, division, and apoptosis.[7][8][9][10]

-

Autophagy and Lysosomal Function: Investigating the regulation of autophagic flux and lysosomal homeostasis.[11][12][13][14]

-

Cancer Biology: Exploring the role of NAADP signaling in tumor progression, metastasis, and angiogenesis.[4][8]

-

Immunology: Examining the impact of NAADP-mediated calcium signals on T-cell activation, differentiation, and cytokine production.[5][6][15]

Data Presentation: Quantitative Summary of this compound Usage in Cell Culture

The following tables summarize the typical working concentrations and incubation times for this compound in various cell culture applications as reported in the literature.

| Application | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Calcium Imaging | Murine Naïve CD4+ T cells | 1-50 µM | 30 min - 1 h | Concentration-dependent decrease in TCR-induced Ca²⁺ signaling. | [6] |

| Human Cardiac Mesenchymal Stromal Cells | 100 µM | 30 min | Suppression of NAADP-AM-evoked intracellular Ca²⁺ mobilization. | [7] | |

| Metastatic Colorectal Cancer Cells | 100 µM | 30 min | Reduction of FBS-induced Ca²⁺ release. | [10] | |

| Mouse Pancreatic Beta Cells | 100-125 µM | Pre-incubation | Blocked NAADP-mediated Ca²⁺ spiking. | [1][2] | |

| Cell Viability/Proliferation | B16 Melanoma Cells | 10-100 µM | 24, 48, 72 h | Decreased cell viability and proliferation. | [8][9] |

| Human Cardiac Mesenchymal Stromal Cells | 100 µM | 24 and 48 h | Reduced FBS-induced cell proliferation. | [7] | |

| Metastatic Colorectal Cancer Cells | 100 µM | Not specified | Reduced cell proliferation. | [10] | |

| Murine Naïve CD4+ T cells | up to 50 µM | 72 h | No significant impairment of cell viability without TCR stimulation. | [6] | |

| Autophagy | Rat Astrocytes | 1 µM | 30 min (pre-incubation) | Inhibited glutamate-induced autophagy. | [11] |

| HeLa Cells | Not specified | Not specified | Decreased the accumulation of autophagosomes. | [12] | |

| Cytokine Production | Murine Memory CD4+ T cells | 50-100 µM | 1 h (pre-incubation) | Suppressed IL-2, IFN-γ, and IL-10 production. | [5] |

Experimental Protocols

Protocol 1: Inhibition of NAADP-Mediated Calcium Signaling

This protocol describes how to use this compound to assess the contribution of NAADP-sensitive calcium stores to agonist-induced calcium transients using fluorescent calcium indicators.

Materials:

-

Cells of interest cultured on glass-bottom dishes suitable for microscopy

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other appropriate imaging buffer

-

This compound (stock solution in DMSO)

-

Agonist of interest (to induce calcium release)

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes and grow to the desired confluency.

-

Dye Loading: a. Prepare a loading solution containing 2-5 µM of the calcium indicator (e.g., Fura-2 AM) and 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-